molecular formula C21H10BrNO3 B14724627 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione CAS No. 6633-34-7

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B14724627
CAS No.: 6633-34-7
M. Wt: 404.2 g/mol
InChI Key: PCQUPDDUMKAALK-UHFFFAOYSA-N
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Description

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the bromination of 9-oxo-9H-fluorene followed by a condensation reaction with isoindole-1,3-dione. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with hydrophobic pockets, while the isoindole-dione structure may form hydrogen bonds or other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its combination of a brominated fluorenone and an isoindole-dione structure. This dual functionality provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.

Properties

CAS No.

6633-34-7

Molecular Formula

C21H10BrNO3

Molecular Weight

404.2 g/mol

IUPAC Name

2-(3-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H10BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-10H

InChI Key

PCQUPDDUMKAALK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O)Br

Origin of Product

United States

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